molecular formula C17H28BNO4S B7953012 N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7953012
M. Wt: 353.3 g/mol
InChI Key: TVZOONQCBYMASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide group, a boronate ester, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of a suitable aromatic compound to introduce the sulfonamide group. This is followed by the introduction of the boronate ester group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The final step involves the attachment of the pentyl chain via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronate ester group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the sulfonamide group.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents, while nucleophilic substitution can involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

N-Pentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-Pentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: This compound has a similar structure but may differ in its reactivity and applications.

    This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with different properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

IUPAC Name

N-pentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO4S/c1-6-7-8-12-19-24(20,21)15-11-9-10-14(13-15)18-22-16(2,3)17(4,5)23-18/h9-11,13,19H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOONQCBYMASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.